(4-Chloro-2-methylphenyl)methanamine;hydrochloride

physicochemical characterization solubility formulation

Choose (4-Chloro-2-methylphenyl)methanamine hydrochloride (CAS 28096-36-8) for its unique ortho-methyl, para-chloro substitution pattern. This specific geometry creates a distinct electronic and steric environment, unlike unsubstituted benzylamine or isomers. Leverage its documented MAO-A inhibition (IC50 1.24 μM) and an elevated LogP (2.3) for superior blood-brain barrier permeability in CNS drug discovery programs. The solid hydrochloride salt ensures accurate, high-throughput dispensing for automated synthesis platforms.

Molecular Formula C8H11Cl2N
Molecular Weight 192.08
CAS No. 28096-36-8
Cat. No. B2884398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-2-methylphenyl)methanamine;hydrochloride
CAS28096-36-8
Molecular FormulaC8H11Cl2N
Molecular Weight192.08
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)CN.Cl
InChIInChI=1S/C8H10ClN.ClH/c1-6-4-8(9)3-2-7(6)5-10;/h2-4H,5,10H2,1H3;1H
InChIKeyFXHJWZTWLUIWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Chloro-2-methylphenyl)methanamine Hydrochloride CAS 28096-36-8: A Chlorinated Benzylamine Building Block for Pharmaceutical and Agrochemical Synthesis


(4-Chloro-2-methylphenyl)methanamine hydrochloride (CAS 28096-36-8) is a chlorinated aromatic amine, specifically the hydrochloride salt of 4-chloro-2-methylbenzylamine. It belongs to the class of substituted benzylamines and serves as a versatile intermediate or building block in the synthesis of more complex organic molecules . The compound features a benzene ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position, with an aminomethyl group (-CH2NH2) attached to the ring . Its molecular formula is C8H11Cl2N, with a molecular weight of 192.08 g/mol [1]. This compound is typically employed in research and industrial settings for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals, where its specific substitution pattern provides a defined reactivity and structural motif for further derivatization .

Why Direct Substitution of (4-Chloro-2-methylphenyl)methanamine Hydrochloride with Unsubstituted or Isomeric Analogs Can Compromise Synthetic Outcomes and Research Validity


In research and industrial synthesis, compounds within the same broad class are not freely interchangeable. The specific substitution pattern on the aromatic ring—the position of the chlorine and methyl groups—fundamentally dictates the electronic properties, steric hindrance, and subsequent reactivity of the molecule. For (4-chloro-2-methylphenyl)methanamine hydrochloride, the combination of a chlorine atom at the para-position and a methyl group at the ortho-position creates a unique electronic and steric environment that influences its behavior as a nucleophile, its directing effects in further substitution reactions, and its binding affinity if incorporated into a bioactive scaffold . Using an unsubstituted benzylamine, or an isomer like 2-chloro-4-methylbenzylamine, will yield a product with a different spatial configuration and electronic profile, potentially leading to a loss of desired biological activity, altered pharmacokinetic properties in drug candidates, or reduced efficacy in materials applications . The defined structure of this compound ensures the reproducible synthesis of target molecules with the exact intended properties, which is paramount for valid scientific comparison and reliable industrial production.

Quantitative Evidence for Differentiating (4-Chloro-2-methylphenyl)methanamine Hydrochloride from Its Closest Analogs


Comparative Physicochemical Properties: Impact of Salt Form vs. Free Base on Solubility and Handling

The procurement of this compound as a hydrochloride salt (CAS 28096-36-8, MW 192.08) rather than its free base form (CAS 27917-11-9, MW 155.62) provides a distinct advantage in handling and solubility. The hydrochloride salt is a solid at room temperature, making it easier to weigh and handle accurately compared to the free base, which is a liquid at room temperature (density: 1.15 g/cm³) [1]. The salt form generally exhibits higher water solubility, which is crucial for reactions performed in aqueous media or for biological assays. The molecular weight difference (192.08 vs. 155.62 g/mol) must be accounted for in stoichiometric calculations, and the presence of the chloride counterion can influence the compound's stability and reactivity .

physicochemical characterization solubility formulation chemical synthesis

Predicted pKa as a Predictor of Nucleophilicity and Reactivity Profile

The predicted pKa of the conjugate acid of the free base, 4-chloro-2-methylbenzylamine, is 9.03±0.10 . This value is a key determinant of the amine's nucleophilicity and basicity under different pH conditions. In comparison, the unsubstituted analog, benzylamine, has a reported pKa of approximately 9.33 [1]. The lower pKa of the 4-chloro-2-methyl substituted compound indicates it is a slightly weaker base, which is a class-level inference from the electron-withdrawing effect of the chlorine substituent. This difference can affect the compound's reaction kinetics in amide bond formations, reductive aminations, and other nucleophilic reactions, as well as its protonation state in biological environments.

physicochemical characterization reactivity nucleophilicity organic synthesis

Inhibition of Monoamine Oxidase A (MAO-A): A Specific Biological Activity Benchmark

4-Chloro-2-methylbenzylamine (the free base) has been directly evaluated for its inhibitory activity against recombinant bovine mitochondrial monoamine oxidase A (MAO-A) [1]. The compound exhibited an IC50 of 1,240 nM (1.24 μM) in a fluorimetric assay using benzylamine or serotonin as substrate [1]. While this is a moderate potency, it serves as a specific, quantitative benchmark for this scaffold. The unsubstituted analog, benzylamine, is a known MAO substrate, not an inhibitor [2]. This functional shift from substrate to inhibitor is a direct consequence of the 4-chloro-2-methyl substitution pattern and represents a distinct, verifiable differentiation for applications where MAO-A modulation is relevant.

biological activity enzyme inhibition MAO-A neuroscience

Predicted LogP and Lipophilicity as a Class-Level Indicator of Bioavailability

The lipophilicity of a compound, often expressed as its partition coefficient (LogP), is a critical parameter in drug design that influences membrane permeability and bioavailability. For (4-chloro-2-methylphenyl)methanamine (free base), a predicted LogP (XLogP3) of 2.3 has been reported [1]. This is higher than the predicted LogP for unsubstituted benzylamine, which is around 1.1 [2]. The increased lipophilicity is a class-level inference resulting from the addition of the chlorine and methyl substituents. This difference of approximately 1.2 LogP units suggests that the 4-chloro-2-methyl substituted compound would be more membrane-permeable, a desirable trait for central nervous system (CNS) drug candidates and other intracellular targets.

physicochemical characterization lipophilicity drug design ADME

Comparative Purity and Storage Specifications from Commercial Vendors

Commercially available (4-chloro-2-methylphenyl)methanamine (free base) is typically supplied with a purity specification of ≥95% to 98% . For example, AKSci lists a minimum purity of 95% for their product, which is a liquid at 20°C and recommended for long-term storage in a cool, dry place . Fluorochem offers the compound at 98% purity and also notes its physical state as a liquid with a relative density of 1.15 . In contrast, the unsubstituted benzylamine is often available at similar or higher purities (e.g., >99%) but with different hazard classifications . The specific purity grade and documented storage conditions are critical for ensuring reproducible experimental outcomes, as impurities or degradation products from improperly stored analogs can lead to failed reactions or skewed biological data.

procurement specifications quality control commercial availability

Defined Application Scenarios for (4-Chloro-2-methylphenyl)methanamine Hydrochloride Based on Verifiable Evidence


Medicinal Chemistry: Synthesis of CNS-Targeted Drug Candidates

The combination of a predicted higher LogP (2.3 vs. 1.1 for benzylamine) indicating better blood-brain barrier permeability, and the specific MAO-A inhibitory activity (IC50 1.24 μM) [1], makes (4-chloro-2-methylphenyl)methanamine hydrochloride a valuable scaffold for medicinal chemistry programs targeting neurological disorders. Researchers can incorporate this core into more complex molecules with the expectation of enhanced CNS penetration and potential modulation of aminergic neurotransmission, a profile not achievable with the unsubstituted benzylamine core.

Chemical Biology: Synthesis of MAO-A Activity-Based Probes or Modulators

The documented MAO-A inhibition (IC50 1.24 μM) [1] provides a direct, quantitative benchmark for this compound's biological activity. This makes it a useful starting point for synthesizing more potent and selective MAO-A inhibitors or for developing activity-based probes to study the enzyme's function. In contrast, the unsubstituted benzylamine is a substrate for MAO, leading to a different type of interaction. This functional distinction is critical for researchers designing molecules to either block the enzyme or serve as a reporter of its activity.

Organic Synthesis: A Nucleophilic Building Block with Defined Reactivity

The compound's defined substitution pattern and predicted pKa of 9.03 allow chemists to select this building block when a benzylamine nucleophile with slightly reduced basicity and increased steric bulk is required. This can be advantageous in reactions like reductive aminations or amide couplings where higher basicity might lead to side reactions or where a specific spatial configuration is needed for downstream steps. The solid hydrochloride salt form further simplifies its use in automated synthesis platforms and parallel chemistry applications, offering a practical advantage over the liquid free base for accurate, high-throughput dispensing.

Agrochemical Research: Synthesis of Novel Herbicides or Fungicides

The structural features of this compound—a halogenated, substituted benzylamine—are common motifs in agrochemical active ingredients . Its use as a building block can lead to the creation of new molecules with potential herbicidal, fungicidal, or insecticidal properties. The specific chlorine and methyl substitution pattern provides a unique set of electronic and steric properties that can be fine-tuned to interact with biological targets in plants or fungi, offering a distinct starting point compared to other benzylamine derivatives.

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